3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
3-Methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS: 690246-31-2) is a thiadiazole-based benzamide derivative with the molecular formula C₁₆H₁₃N₃O₂S and a molecular weight of 311.36 g/mol . Structurally, it features a benzamide core substituted with a methoxy group at the 3-position and a 1,2,4-thiadiazole ring bearing a 4-methoxyphenyl group at the 3-position. This compound has been investigated in pharmaceutical research, particularly in studies involving glucokinase activators and kinase inhibitors, as evidenced by structural analogs in related literature .
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)15-18-17(24-20-15)19-16(21)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,19,20,21) |
InChI Key |
RREUPKXYZDDYSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Chemical Reactions Analysis
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the thiadiazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiadiazole moiety enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also shown potential in anticancer research. Studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This mechanism suggests a promising avenue for developing new anticancer agents.
Case Study: Antitumor Mechanism
A study demonstrated that derivatives similar to this compound were effective in inducing S-phase arrest in cancer cells, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic settings. Compounds with similar structures have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Varies (dependent on formulation) |
| Metabolic Pathways | Hepatic metabolism |
These characteristics are essential for assessing the compound's suitability for clinical use .
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
The 3-oxo group in 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide introduces hydrogen-bonding capability, which could improve target engagement but reduce metabolic stability.
Impact of Heterocyclic Additions :
- Triazole-containing derivatives (e.g., ) exhibit higher molecular weights (406–422 g/mol) and improved solubility due to nitrogen-rich heterocycles.
- Morpholine and pyrazole substituents (e.g., ) introduce basic nitrogen atoms, enhancing pharmacokinetic properties such as blood-brain barrier penetration.
Biological Activity Correlations :
- The target compound’s dual methoxy groups may favor interactions with hydrophobic enzyme pockets, as seen in glucokinase activators .
- Platelet aggregation inhibitors (e.g., ) leverage bulky substituents (morpholine) to modulate receptor selectivity.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound (logP ~2.5) is less lipophilic than morpholine-containing analogs (logP ~3.2) , suggesting better aqueous solubility.
- Metabolic Stability : Methoxy groups generally slow oxidative metabolism, whereas 3-oxo-thiadiazoles are prone to enzymatic reduction.
- Solubility : Triazole derivatives (e.g., ) show 2–3-fold higher solubility in polar solvents compared to the target compound.
Biological Activity
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O4S2, with a molecular weight of 430.5 g/mol. The compound features:
- Methoxy groups : Contributing to its lipophilicity and potential for enhanced bioavailability.
- Thiadiazole ring : Known for its diverse biological activities, which can be attributed to its electron-withdrawing properties and ability to form hydrogen bonds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives with methoxy substitutions showed enhanced activity against MV4-11 and MOLM-13 cell lines, indicating the importance of structural modifications in improving efficacy .
Antimicrobial Properties
Compounds containing thiadiazole rings have been shown to possess potent antimicrobial effects. Specific findings include:
- Research indicated that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . For example:
- Staphylococcus aureus : Significant inhibition was observed.
- Escherichia coli : Exhibited moderate to high sensitivity to the compound.
Neuroprotective Effects
Thiadiazole derivatives have been explored for their neuroprotective properties. A review highlighted their potential in treating neurodegenerative diseases due to their antioxidant capabilities .
Case Studies
Several studies have focused on the efficacy of thiadiazole derivatives similar to this compound:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Studies :
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption characteristics due to its lipophilic nature. Studies indicate that modifications in the thiadiazole moiety can enhance metabolic stability and reduce toxicity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
